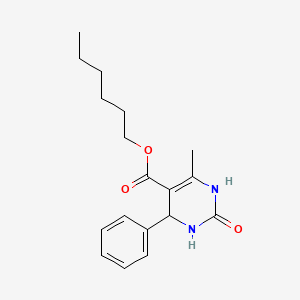
2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du chromène. Les chromènes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide implique généralement la réaction de l'acide 2H-chromène-3-carboxylique avec la 2-phényléthylamine en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC). La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. L'intermédiaire résultant est ensuite oxydé à l'aide d'un oxydant tel que le permanganate de potassium pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Agents halogénants, nucléophiles comme les amines et les thiols.
Principaux produits formés
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés chromènes réduits.
Substitution : Formation de dérivés chromènes substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi les enzymes de catalyser leurs réactions respectives. Cette inhibition peut entraîner divers effets biologiques, tels que la suppression de l'inflammation ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-oxo-N-phényl-N-[1-(2-phényléthyl)-4-pipéridinyl]propanamide
- N-(2-oxo-2-phényléthyl)-1-oxaspiro[4.4]nonane-4-carboxamide
Unicité
Le 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide se distingue par sa structure unique de noyau chromène, qui confère des activités biologiques distinctes. Comparé à des composés similaires, il présente un éventail plus large d'applications dans la recherche scientifique et des utilisations thérapeutiques potentielles.
Cet article détaillé fournit un aperçu complet du 2-oxo-N-(2-phényléthyl)-2H-chromène-3-carboxamide, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
307524-67-0 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3/c20-17(19-11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-16(14)22-18(15)21/h1-9,12H,10-11H2,(H,19,20) |
Clé InChI |
AYSCLZFZCXBWQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Solubilité |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)

![2-fluoro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697439.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697440.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)
![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
